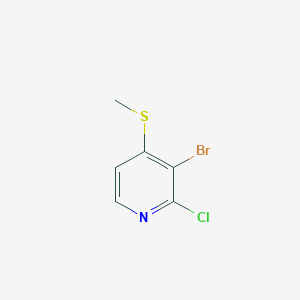
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloro-4-(methylsulfanyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available pyridine derivatives. The process includes halogenation, methylation, and sulfonation steps, followed by purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Coupling: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products:
- Substituted pyridines
- Sulfoxides and sulfones
- Biaryl compounds
Scientific Research Applications
3-Bromo-2-chloro-4-(methylsulfanyl)pyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or modulating signaling pathways. The presence of halogens and the methylsulfanyl group can enhance its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-3-(methylsulfanyl)pyridine
- 3-Bromo-4-(methylsulfanyl)pyridine
- 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid
Comparison: 3-Bromo-2-chloro-4-(methylsulfanyl)pyridine is unique due to the specific positioning of its substituents on the pyridine ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical behavior and biological activity, making it a valuable compound for targeted synthesis and research .
Properties
CAS No. |
821773-94-8 |
|---|---|
Molecular Formula |
C6H5BrClNS |
Molecular Weight |
238.53 g/mol |
IUPAC Name |
3-bromo-2-chloro-4-methylsulfanylpyridine |
InChI |
InChI=1S/C6H5BrClNS/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3 |
InChI Key |
BAEZQMJIEGFYBP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


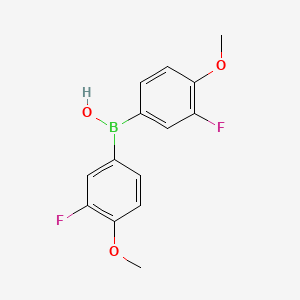
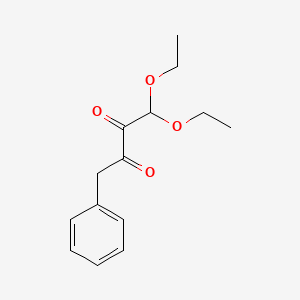

![N-[(Z)-(1-methyl-5-nitro-2,6-dioxo-1,3-diazinan-4-ylidene)amino]formamide](/img/structure/B14216477.png)
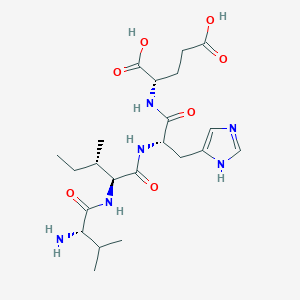
![1,1,1,3,3,3-Hexamethyl-2-{[methyl(diphenyl)silyl]selanyl}-2-(trimethylsilyl)trisilane](/img/structure/B14216485.png)
![1,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14216505.png)
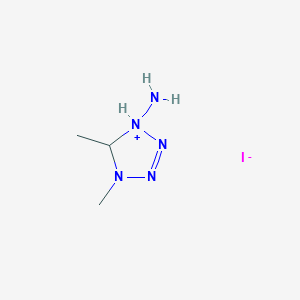
![N-(6-methyloctan-3-yl)-N-[4-[6-methyloctan-3-yl(nitroso)amino]phenyl]nitrous amide](/img/structure/B14216516.png)
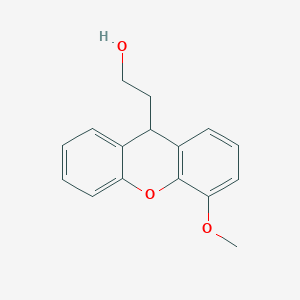
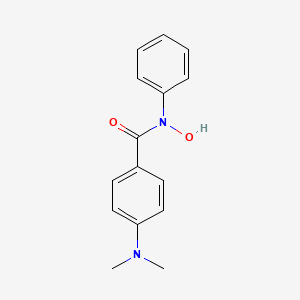
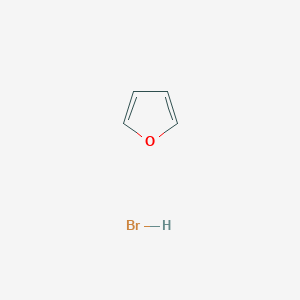
![4-(Chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B14216551.png)

